1-Allyl-3-vinyliMidazoliuM chloride

Description

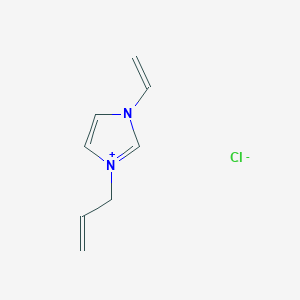

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethenyl-3-prop-2-enylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N2.ClH/c1-3-5-10-7-6-9(4-2)8-10;/h3-4,6-8H,1-2,5H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYCEKOMLYESGW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+]1=CN(C=C1)C=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for 1 Allyl 3 Vinylimidazolium Chloride

Quaternization Reactions: Mechanistic Insights and Yield Enhancement Strategies

The quaternization of 1-vinylimidazole with allyl chloride is the cornerstone of 1-Allyl-3-vinylimidazolium chloride synthesis. This reaction involves the formation of a new carbon-nitrogen bond, leading to the desired imidazolium (B1220033) salt.

The synthesis of this compound is achieved through the direct quaternization of 1-vinylimidazole with allyl chloride. umich.edu This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom at the 3-position of the imidazole ring of 1-vinylimidazole acts as a nucleophile, attacking the electrophilic carbon atom of allyl chloride that is bonded to the chlorine atom. This concerted mechanism involves the formation of a transition state where the new N-C bond is forming simultaneously as the C-Cl bond is breaking. The chloride ion is displaced as the leaving group, resulting in the formation of the 1-allyl-3-vinylimidazolium cation and a chloride anion. acsgcipr.org

The primary reaction pathway is generally efficient; however, the potential for byproduct formation exists. One possible side reaction is the polymerization of the vinyl group of either the starting material or the product, especially at elevated temperatures. researchgate.net Additionally, if the reaction conditions are not carefully controlled, there is a possibility of over-alkylation or side reactions involving the allyl group. To mitigate these issues, it is crucial to optimize reaction parameters such as temperature, reaction time, and the stoichiometry of the reactants. The use of radical inhibitors can also be considered to prevent unwanted polymerization.

The yield and purity of this compound are highly dependent on the reaction conditions. The quaternization of 1-vinylimidazole is typically carried out in a suitable solvent to facilitate the reaction and control the temperature. umich.edu

Temperature: The reaction is often performed at a moderately elevated temperature to increase the reaction rate. However, excessively high temperatures can lead to the aforementioned side reactions, particularly polymerization. researchgate.net Therefore, finding the optimal temperature that balances reaction speed and selectivity is critical.

Solvent: The choice of solvent can significantly influence the reaction. Polar aprotic solvents are often preferred for SN2 reactions as they can solvate the cation without strongly solvating the nucleophile. acsgcipr.org Ethyl acetate has been reported as a suitable solvent for the synthesis of similar vinylimidazolium salts. umich.edu The use of a solvent also aids in heat dissipation, which is important for controlling the reaction exotherm.

Stoichiometry: The molar ratio of the reactants is another key parameter. A slight excess of the alkylating agent, allyl chloride, is often used to ensure complete conversion of the 1-vinylimidazole. nih.gov However, a large excess should be avoided to minimize side reactions and simplify the purification process.

Table 1: Illustrative Reaction Conditions for the Synthesis of Vinylimidazolium Salts

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | 1-vinylimidazole, Allyl chloride | Nucleophile and electrophile for quaternization. |

| Solvent | Ethyl acetate | Provides a suitable reaction medium. |

| Temperature | 50-70 °C | Balances reaction rate and byproduct formation. |

| Stoichiometry | 1:1.1 (1-vinylimidazole:Allyl chloride) | Slight excess of alkylating agent to drive the reaction to completion. |

| Reaction Time | 12-24 hours | Sufficient time for the reaction to proceed to a high yield. |

Green Chemistry Approaches in this compound Synthesis Research

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods for ionic liquids.

One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents. bcrec.id For the synthesis of ionic liquids like this compound, solvent-free approaches are highly desirable. Microwave-assisted synthesis has emerged as a powerful technique in this regard. researchgate.net Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net The reaction between 1-vinylimidazole and allyl chloride can potentially be carried out under solvent-free conditions using microwave heating, which would be a significant step towards a greener synthesis. This method also often leads to cleaner reactions with easier work-up procedures. researchgate.net

While the quaternization reaction to form this compound generally proceeds without a catalyst, the exploration of catalytic methods could further enhance its efficiency and green credentials. The use of a catalyst could potentially lower the activation energy of the reaction, allowing it to proceed at lower temperatures and with shorter reaction times. This would reduce energy consumption and minimize the risk of side reactions. While specific catalysts for this reaction are not widely reported, research into phase-transfer catalysts or other organocatalysts could be a promising avenue for future development. rsc.org

Scalability and Industrial Relevance of this compound Synthesis

For this compound to be utilized in large-scale applications, its synthesis must be scalable and economically viable. The transition from laboratory-scale synthesis to industrial production presents several challenges.

Table 2: Comparison of Synthetic Approaches

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Conventional Heating | Well-established, simple setup. | Longer reaction times, potential for side reactions. | Readily scalable with appropriate engineering controls. |

| Microwave-Assisted | Rapid heating, shorter reaction times, often higher yields. researchgate.net | Requires specialized equipment, potential for localized overheating. | Scalability can be challenging, but continuous flow microwave reactors are being developed. |

| Solvent-Free | Reduces waste, simplifies purification. researchgate.net | Can be challenging for highly viscous reaction mixtures, requires good temperature control. | Feasible, particularly when combined with microwave heating. |

Catalytic Applications and Reaction Medium Research Involving 1 Allyl 3 Vinylimidazolium Chloride

As a Recyclable Reaction Medium in Green Catalysis

Ionic liquids are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. mdpi.com 1-Allyl-3-vinylimidazolium chloride, in particular, has been explored as a recyclable medium in catalytic reactions, offering an alternative to volatile organic compounds.

Solvent Replacement Studies in Homogeneous Catalysis

In homogeneous catalysis, this compound serves as a non-volatile and recyclable medium. Its ionic nature facilitates the dissolution of reactants, which can lead to enhanced reaction rates and selectivity. The ability to dissolve a wide range of organic and inorganic materials makes it a versatile solvent for various chemical transformations.

The recyclability of imidazolium-based ionic liquids is a key feature in green chemistry. For instance, 1-allyl-3-methylimidazolium (B1248449) chloride ([Amim][Cl]), a related ionic liquid, has demonstrated high recovery rates of at least 95% over multiple cycles in biomass fractionation processes. researchgate.net This highlights the potential for similar recovery and reuse of this compound in catalytic applications, thereby reducing waste and improving the economic feasibility of the process.

Enhanced Reaction Rates and Selectivity Investigations in Organic Transformations

The use of this compound as a reaction medium can lead to improved reaction outcomes. Its ionic properties can stabilize transition states and intermediates, thereby enhancing reaction rates. Furthermore, the specific interactions between the ionic liquid and the reactants or catalysts can influence the selectivity of a reaction, favoring the formation of the desired product. For example, in certain reactions, the polarizable vinyl group and the chloride anion can interact strongly with reactants, leading to superior selectivity.

Precursors for Supported and Heterogeneous Catalysts

The presence of polymerizable allyl and vinyl groups in this compound makes it an excellent precursor for the synthesis of supported and heterogeneous catalysts. This dual reactivity is critical for creating stable and functional catalytic materials.

Immobilization of Metal Complexes and Nanoparticles

This compound can be polymerized to form a solid support matrix for the immobilization of homogeneous catalysts, such as metal complexes and nanoparticles. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The resulting supported catalysts can prevent the aggregation of nanoparticles, thereby maintaining their catalytic activity over multiple uses. For example, polymers derived from related ionic liquids have been used to support copper chloride for the oxidation of cyclic compounds and to stabilize palladium nanoparticles in coupling reactions. mdpi.com

Development of High-Surface-Area Catalysts through Polymerization

The polymerization of this compound, often in the presence of a template, can lead to the formation of mesoporous materials with high surface areas. mdpi.com These materials are ideal catalyst supports as the large surface area provides more active sites for catalytic reactions. For instance, the free-radical polymerization of this compound with a triblock copolymer template (P123) can create mesoporous structures. mdpi.com After exchanging the chloride anion for a catalytically active species like a phosphotungstic heteropolyanion, these materials have been shown to be highly active catalysts for reactions such as the epoxidation of cis-cyclooctene. mdpi.com

Organocatalytic Roles of Imidazolium (B1220033) Derivatives

While the primary focus has been on its role as a reaction medium and catalyst support, the imidazolium core of this compound itself can exhibit organocatalytic activity. The imidazolium cation can act as a Lewis acid, and the chloride anion can have basic properties. This dual Brønsted-Lewis acidic character has been observed in other aryl imidazolium ionic liquids, which have been successfully used to catalyze reactions like Friedel-Crafts acylation. mdpi.com The specific organocatalytic potential of this compound is an area for further investigation.

N-Heterocyclic Carbene (NHC) Precursor Research

Research into this compound has primarily focused on its role as a monomer in the synthesis of poly(ionic liquids) (PILs), which serve as platforms for various catalytic applications. While not typically employed as a direct precursor to discrete molecular N-heterocyclic carbene (NHC) ligands in the same manner as more sterically hindered imidazolium salts, its polymer derivatives are instrumental in creating advanced catalytic systems. The investigations highlight its utility in forming functional porous materials that can act as catalyst supports or be converted into poly(N-heterocyclic carbene) structures.

A significant area of research involves the free-radical polymerization of this compound to create hierarchical meso-macroporous PILs. rsc.orgrsc.org These materials possess a high surface area and a tunable pore structure, making them excellent supports for catalytically active species. For instance, a hierarchical meso-macroporous PIL synthesized from this monomer has been used to immobilize phosphotungstic anions (PW₁₂O₄₀³⁻), resulting in a highly dispersed and recoverable heterogeneous catalyst. rsc.org

Furthermore, research has demonstrated the in situ formation of poly(N-heterocyclic carbene) (polyNHC) from PILs derived from this compound. rsc.org This transformation amplifies the capping power of the polymer for metal nanoparticles, leading to enhanced catalytic activity. A notable example is a Rhodium/PIL catalyst, which exhibited high efficiency in the methanolysis of ammonia borane. rsc.org The formation of imidazolium-carboxylates within these PILs, which proceeds through a transient N-heterocyclic carbene intermediate, has also been studied in the context of CO₂ capture. rsc.org

In another application, a mesoporous poly(ionic liquid) derived from this compound was carbonized to produce carbon-supported ferric oxide nanoparticles (Fe₂O₃ NPs). acs.org These composite materials have proven to be effective catalysts for the reductant-free aerobic oxidation of benzene to phenol, demonstrating high yield and reusability. acs.org The synergistic effect between the highly dispersed Fe₂O₃ nanoparticles and the carbon support was credited for the catalyst's high performance. acs.org

The polymerization of this compound has also been utilized in the development of molecularly imprinted polymers (MIPs) for selective extraction processes, which, while not a direct catalytic application, relies on the functional backbone created from this monomer. researchgate.net

The following tables summarize the research findings on the catalytic applications of materials derived from this compound.

Table 1: Catalytic Systems Derived from Poly(this compound)

| Catalyst System | Monomer | Catalytic Application | Key Findings | Reference |

| Hierarchical Meso-macroporous PIL-Phosphotungstic Anion | This compound | Heterogeneous Catalysis | Created a highly dispersed and recyclable catalyst. | rsc.org |

| Rh/PIL | This compound | Methanolysis of Ammonia Borane | In situ formation of polyNHC amplified the capping power and resulted in high catalytic activity. | rsc.org |

| Fe₂O₃ Nanoparticles on Mesoporous PIL-Derived Carbon | This compound | Aerobic Oxidation of Benzene to Phenol | Achieved high yield and good reusability due to synergistic effects of Fe₂O₃ NPs and carbon support. | acs.org |

Computational and Theoretical Investigations of 1 Allyl 3 Vinylimidazolium Chloride Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reaction mechanisms of ionic liquids. These studies can elucidate the nature of cation-anion interactions, predict reactive sites, and map out energy landscapes for chemical transformations.

Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

In a DFT study on the related compound 1-allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl) and a hydroxyl-substituted derivative, the nature of the cation-anion interaction was analyzed through Natural Bond Orbital (NBO) and Electrostatic Potential (ESP) analyses. ege.edu.trusak.edu.tr Such analyses for 1-allyl-3-vinylimidazolium chloride would similarly reveal the charge distribution and the most likely sites for interaction with other species. The vinyl and allyl groups are expected to be key sites for polymerization reactions.

Table 1: Comparison of Calculated Properties for Analogous Imidazolium (B1220033) Chlorides Note: Data presented is for 1-allyl-3-methylimidazolium chloride ([AMIM]Cl) and its derivative, 1-allyl-2-hydroxymethyl-3-methylimidazolium chloride (AHMMIMCl), as representative examples of computational studies on similar structures.

| Property | [AMIM]Cl | AHMMIMCl |

| Viscosity Change (Δη) | Reference | 267.57 cP (Lower) |

| Melting Point Change (ΔT) | Reference | ~100 °C (Lower) |

| Max Conductivity Change (Δσmax at 25°C) | Reference | 30.72 mS.cm⁻¹ (Lower) |

| This data is derived from a study comparing the derivative to the parent compound [AMIM]Cl and illustrates the type of information gained from computational and experimental comparisons. ege.edu.tr |

Computational studies are instrumental in mapping the reaction pathways for processes involving ionic liquids, such as synthesis, polymerization, or catalysis. By calculating the energies of reactants, products, and intermediate transition states, a detailed reaction mechanism can be proposed.

For this compound, the most significant reactions are polymerization via the vinyl and allyl functionalities. Quantum chemical calculations can model these radical or cationic polymerization pathways. Such models would identify the initiation, propagation, and termination steps, characterizing the geometry and energy of the transition states for each step. This allows for a comparison of the relative reactivity of the vinyl versus the allyl group.

While specific transition state characterizations for this compound are not available in the reviewed literature, computational studies on the synthesis of its bromide analog have been used to determine optimized reaction conditions, such as temperature and solvent choice, by stabilizing the transition state. Similar computational frameworks could be applied to understand the thermal stability and decomposition pathways of the chloride variant.

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the liquid state. For ionic liquids, MD is crucial for understanding the complex network of intermolecular forces that govern their bulk properties.

In the liquid state, the cations and anions of an ionic liquid are not uniformly distributed but exhibit significant structuring, including the formation of ion pairs, larger clusters, and aggregates. MD simulations can quantify this behavior by calculating radial distribution functions (RDFs), which describe the probability of finding one ion at a certain distance from another.

For imidazolium chlorides, strong hydrogen bonding is expected between the chloride anion and the acidic protons of the imidazolium ring (especially at the C2 position). Studies on other imidazolium ILs, such as 1-ethyl-3-methylimidazolium (B1214524) acetate, have used diffusion data from simulations and experiments to quantify the degree of ion pairing and aggregation. nih.gov It was found that strong cation-anion pairing can lead to the diffusion of ions as part of larger aggregates. nih.gov In this compound, the interplay between electrostatic interactions, hydrogen bonding, and π-π stacking involving the imidazolium rings and the unsaturated side chains would dictate the extent of this aggregation.

The ability of ionic liquids to dissolve a wide range of solutes is one of their most important properties. MD simulations can reveal the molecular-level details of solvation by showing how the cations and anions arrange themselves around a solute molecule.

Modeling of Polymerization Processes and Polymer Properties

The presence of two polymerizable groups, allyl and vinyl, makes this compound a versatile monomer for creating poly(ionic liquid)s (PILs). Computational modeling can be used to predict the polymerization behavior and the properties of the resulting polymer.

The dual reactivity of the allyl and vinyl groups in the analogous 1-allyl-3-vinylimidazolium bromide allows for both polymerization and cross-linking, which is critical for creating stable materials. The vinyl group generally exhibits higher reactivity in radical polymerization compared to the less reactive allyl group. Computational models could simulate this differential reactivity to predict the structure of the resulting polymer, such as the likelihood of forming linear chains versus branched or cross-linked networks.

Furthermore, once a polymer structure is predicted, molecular modeling can be used to estimate its bulk properties. This includes mechanical properties (e.g., Young's modulus), thermal properties (e.g., glass transition temperature), and transport properties (e.g., ionic conductivity). While experimental work on copolymers of similar vinylimidazolium salts exists, detailed computational modeling of the polymerization of this compound and the resulting polymer properties is an area for future research. researchgate.net

Prediction of Monomer Reactivity Ratios and Polymer Chain Growth

Computational chemistry offers powerful tools for predicting the polymerization behavior of vinyl and allyl functionalized monomers. For a monomer like this compound, quantum chemical calculations would be the first step in predicting its reactivity. These calculations could determine the electronic structure, charge distribution, and frontier molecular orbitals (HOMO and LUMO) of the monomer. The presence of two distinct polymerizable groups—the vinyl and the allyl moieties—complicates predictions, as they exhibit different reactivities in radical polymerization.

Generally, the vinyl group is significantly more reactive than the allyl group in radical polymerization. Theoretical calculations would likely focus on the relative activation barriers for radical addition to each of these sites. This data is crucial for predicting monomer reactivity ratios in copolymerization scenarios, for instance, with other vinyl monomers. Such predictions are typically performed using density functional theory (DFT) methods.

Modeling of the polymer chain growth would subsequently involve kinetic Monte Carlo simulations or other computational techniques that utilize the reactivity ratios derived from quantum chemical calculations. These simulations can provide insights into the microstructure of the resulting polymer, such as the sequence distribution of monomer units and the extent of branching or cross-linking.

Structural and Conformational Analysis of Poly(this compound)

Once a polymer chain is formed, molecular dynamics (MD) simulations are the primary computational tool for analyzing its structure and conformation. A detailed atomistic force field is required for these simulations. The conformational landscape of poly(this compound) would be complex due to the bulky imidazolium side chains and the flexibility of the polymer backbone.

Key structural properties that would be investigated include:

Radial Distribution Functions (RDFs): To characterize the local packing and interactions between different parts of the polymer and with any solvent molecules or counter-ions (Cl⁻). For example, the g(r) between the imidazolium ring and the chloride anion would reveal the extent of ion pairing.

Chain Flexibility: Analysis of dihedral angle distributions along the polymer backbone would provide information on the stiffness or flexibility of the polymer chain.

These analyses would help in understanding how the specific chemical structure of the monomer translates into the macroscopic properties of the resulting polymeric material.

Force Field Development and Validation for Imidazolium-Based Ionic Liquids

The accuracy of any MD simulation is fundamentally dependent on the quality of the underlying force field. A force field is a set of parameters and potential energy functions that describe the interactions between atoms in the system. For novel ionic liquids like this compound, a specific force field would likely need to be developed and validated.

The development process typically involves:

Quantum Mechanical Calculations: High-level ab initio or DFT calculations are performed on the monomer and its fragments to obtain data on bond lengths, bond angles, dihedral angles, and partial atomic charges.

Parameterization: This data is then used to parameterize the classical force field. The Lennard-Jones parameters, which describe the van der Waals interactions, are often fitted to reproduce experimental liquid-state properties like density and heat of vaporization.

Validation: The newly developed force field is tested by running simulations and comparing the computed properties against available experimental data. For imidazolium-based ionic liquids, properties such as liquid density, viscosity, and diffusion coefficients are common benchmarks. acs.orgacs.org

Several general force fields for imidazolium-based ionic liquids exist, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and AMBER (Assisted Model Building with Energy Refinement). researchgate.netnih.gov These can serve as a starting point, but re-parameterization is often necessary to accurately capture the specific interactions introduced by the allyl and vinyl functional groups. The development of polarizable force fields, which explicitly account for electronic polarization, represents a further step in improving the accuracy of simulations for these highly charged systems. acs.org

Below is a table summarizing the types of parameters that would be developed in a force field for this compound.

| Parameter Type | Description | Method of Derivation |

| Bond Stretching | Parameters for the harmonic potential describing the energy of bond vibrations. | Quantum mechanics (geometry optimization and frequency calculations). |

| Angle Bending | Parameters for the harmonic potential describing the energy of angle vibrations. | Quantum mechanics (geometry optimization and frequency calculations). |

| Torsional (Dihedral) Angles | Parameters describing the energy barrier to rotation around chemical bonds. | Quantum mechanics (scans of potential energy surfaces). |

| Non-bonded Interactions | ||

| Electrostatic | Partial atomic charges on each atom. | Quantum mechanics (electrostatic potential fitting). |

| van der Waals | Lennard-Jones parameters (size and energy well depth). | Fitted to reproduce experimental bulk properties (e.g., density, heat of vaporization). |

Advanced Analytical and Characterization Methodologies for 1 Allyl 3 Vinylimidazolium Chloride and Its Polymeric Forms

In-situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopic methods provide a window into the chemical transformations occurring during polymerization and degradation, offering real-time data without the need for sample extraction.

The polymerization of 1-allyl-3-vinylimidazolium chloride can be effectively monitored in real-time using Fourier Transform Infrared (FTIR) and Raman spectroscopy. These techniques allow for the tracking of monomer conversion and the formation of the polymer backbone by observing changes in the vibrational modes of the functional groups.

In a typical polymerization reaction, the disappearance of the characteristic vibrational bands of the vinyl and allyl groups can be correlated with the progress of the reaction. For instance, the C=C stretching vibrations of the vinyl and allyl groups, typically found in the 1600-1650 cm⁻¹ region of the IR spectrum, will decrease in intensity as the polymerization proceeds. Concurrently, the formation of the saturated polymer backbone will lead to changes in the C-H stretching and bending vibrations.

Kinetic studies can be performed by monitoring the peak area or height of a characteristic monomer band as a function of time. The rate of polymerization can then be determined from this data, providing valuable insights into the reaction mechanism and the influence of various parameters such as initiator concentration and temperature.

Table 1: Key Vibrational Bands for Monitoring [AVIM]Cl Polymerization

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Change During Polymerization |

| Vinyl C=C | Stretching | ~1640 | Decrease |

| Allyl C=C | Stretching | ~1645 | Decrease |

| Imidazolium (B1220033) Ring | C=N, C=C Stretching | ~1570, ~1450 | Relatively Stable |

| Polymer Backbone | C-C Stretching | Varies | Increase |

Note: Specific wavenumbers can vary based on the local chemical environment and experimental conditions.

In-situ spectroscopy is also invaluable for elucidating the mechanisms of catalytic processes involving [AVIM]Cl and for understanding the pathways through which its polymeric forms degrade. For instance, if [AVIM]Cl is used as a monomer in a transition metal-catalyzed polymerization, techniques like in-situ UV-Vis or Raman spectroscopy can be used to monitor the oxidation state and coordination environment of the metal catalyst throughout the reaction.

Advanced Rheological and Thermal Analysis of Polymeric Ionic Liquids

The bulk properties of poly(this compound) are significantly influenced by its viscoelastic nature and thermal stability, which can be thoroughly investigated using advanced analytical techniques.

The viscoelastic properties of polymeric ionic liquids (PILs) derived from [AVIM]Cl are crucial for their application in areas such as electrolytes, lubricants, and processable materials. Rheological studies, which measure the flow and deformation of a material in response to an applied stress, provide detailed information about the material's viscosity, elasticity, and relaxation behavior.

Dynamic mechanical analysis (DMA) is a powerful technique for probing the viscoelastic properties of PILs. In a typical DMA experiment, a small, oscillating stress is applied to the sample, and the resulting strain is measured. This allows for the determination of the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. The ratio of these two moduli (tan δ = G''/G') provides information about the damping properties of the material. The viscoelastic behavior of PILs is often highly dependent on temperature and frequency, and these studies can reveal important transitions such as the glass transition temperature (Tg). The investigation into the viscoelastic behavior of concentrated polyacrylonitrile (B21495) in 1-butyl-3-methylimidazolium chloride solutions revealed that at high shear rates, there was a significant deviation from the empirical Cox-Merz rule, suggesting the formation of heterogeneous structures. researchgate.net

The thermal stability of poly(this compound) is a critical parameter that dictates its operational temperature range. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to evaluate thermal stability.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information about the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char. For example, a non-isothermal TGA study of 1-allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431) showed an onset decomposition temperature of 551 K. researchgate.net However, long-term isothermal TGA studies indicated a more practical maximum use temperature of 443 K. researchgate.net

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine transition temperatures such as the glass transition (Tg), melting point (Tm), and crystallization temperature (Tc). For poly(this compound), the Tg is a particularly important parameter as it signifies the transition from a rigid, glassy state to a more flexible, rubbery state.

By combining TGA with techniques like mass spectrometry or FTIR (TGA-MS or TGA-FTIR), the gaseous products evolved during decomposition can be identified. This provides detailed insights into the degradation mechanism, revealing which parts of the polymer are most susceptible to thermal cleavage.

Table 2: Representative Thermal Properties of Imidazolium-Based Ionic Liquids and Polymers

| Material | Onset Decomposition Temperature (TGA) | Glass Transition Temperature (DSC) |

| 1-Allyl-3-methylimidazolium dicyanamide | 551 K | Not Reported |

| 1-Butyl-3-methylimidazolium chloride | ~443 K (long-term) | Not Reported |

| Poly(N-vinylimidazole)/Poly(acrylic acid) Complex | Increases with PAA content | Single Tg, varies with composition |

Note: These values are illustrative and can vary significantly based on the specific chemical structure and experimental conditions.

Morphological and Structural Characterization of Polymeric Materials

The macroscopic properties of poly(this compound) are intimately linked to its microscopic and nanoscopic structure. Techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and X-ray diffraction (XRD) are employed to characterize the morphology and structural order of these materials.

SEM provides high-resolution images of the surface topography of the polymeric material. This can reveal information about the material's porosity, grain size, and the presence of any phase separation. In studies of polypyrrole, for example, SEM has been used to compare the morphological characteristics resulting from different polymerization methods. iaea.org

TEM, on the other hand, provides information about the internal structure of the material. By transmitting a beam of electrons through a thin slice of the sample, TEM can reveal the presence of ordered domains, nanoparticles, or other nanoscale features within the polymer matrix.

XRD is used to determine the degree of crystallinity in the polymeric material. Amorphous polymers will produce a broad, diffuse scattering pattern, while crystalline or semi-crystalline polymers will exhibit sharp diffraction peaks. The position and intensity of these peaks can be used to determine the crystal structure and the size of the crystalline domains. For polypyrrole, XRD has been used to characterize the structural differences between samples prepared by various methods. iaea.org

Electron Microscopy (SEM, TEM) for Nanostructure and Porosity Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the nanostructure and assessing the porosity of materials derived from this compound.

When polymerized, often in the presence of a structuring agent, poly(this compound) can form materials with distinct morphological features. SEM analysis provides detailed surface information. For instance, in the development of porous catalysts, SEM images can reveal the formation of mesoporous structures, which are critical for creating high-surface-area materials. The presence of voids and non-uniform pores can also be observed, with the porosity and pore diameter being influenced by the composition of the polymer blend. researchgate.net

TEM offers higher resolution and is used to investigate the internal structure of these polymeric materials. It can provide insights into the dispersion of nanoparticles within the polymer matrix or the morphology of polymer blends. For example, in the context of polymer electrolytes, TEM can help visualize the nanostructure that facilitates ion transport.

Table 1: Electron Microscopy Observations for Poly(this compound) Based Materials

| Technique | Observation | Significance |

| SEM | Formation of mesoporous structures | High surface area for catalysis |

| Presence of voids and non-uniform pores | Influences material's physical properties researchgate.net | |

| TEM | Internal nanostructure visualization | Understanding of ion transport pathways |

X-ray Diffraction (XRD) for Crystalline and Amorphous Domain Investigations

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to characterize the crystalline and amorphous nature of this compound and its polymers. The arrangement of atoms and molecules within a material dictates its physical properties, and XRD provides fundamental information about this arrangement.

For the monomeric ionic liquid, while a single-crystal X-ray structure of this compound has not been extensively published, analysis of analogous imidazolium-based ionic liquids reveals key structural features. The introduction of allyl and vinyl groups is expected to influence the cation's planarity and the coordination with the chloride anion.

In its polymeric form, XRD is crucial for determining the degree of crystallinity. For instance, in polymer electrolytes based on cellulose (B213188) acetate, the addition of a related ionic liquid, 1-allyl-3-methylimidazolium chloride, has been shown to disrupt the crystallinity of the host polymer matrix. researchgate.net This increase in the amorphous nature of the material is desirable as it enhances ionic mobility within the polymer segments. researchgate.net The XRD patterns would show broad halos, characteristic of amorphous materials, as opposed to sharp peaks which indicate crystallinity. The reduction in crystallinity is attributed to the complexation between the polymer and the ionic liquid, which induces structural disorder. researchgate.net

Table 2: XRD Analysis Findings for Imidazolium-Based Materials

| Material | XRD Finding | Implication |

| Analogous Imidazolium ILs | Insights into cation-anion interactions | Understanding of fundamental structure |

| Poly(this compound) in polymer blends | Increased amorphous domains | Enhanced ionic conductivity researchgate.net |

| Disruption of host polymer crystallinity | Improved material performance for specific applications researchgate.net |

Chromatographic and Separation Techniques for Purity and Reaction Product Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing the products of its polymerization reactions. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the monomer. For instance, a purity of ≥98.0% for the related compound 1-allyl-3-methylimidazolium chloride can be determined by HPLC. avantorsciences.comvwr.com This ensures that the starting material is free from impurities that could affect polymerization or other applications.

Inverse Gas Chromatography (IGC) has been utilized to determine various physicochemical properties of 1-allyl-3-methylimidazolium chloride, such as surface free energies and Lewis acid-base parameters. nih.gov This technique provides valuable information about the interactions between the ionic liquid and various solvents. nih.gov

For the analysis of polymeric forms, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is employed to determine the molecular weight and molecular weight distribution of the resulting polymers. This information is critical for understanding the polymerization process and the physical properties of the final material. While specific GPC data for poly(this compound) is not detailed in the provided context, it is a standard and necessary technique for the characterization of such polymers.

Table 3: Chromatographic Methods for Analysis

| Technique | Analyte | Purpose | Typical Result |

| HPLC | 1-Allyl-3-methylimidazolium chloride | Purity determination | ≥98.0% purity avantorsciences.comvwr.com |

| IGC | 1-Allyl-3-methylimidazolium chloride | Physicochemical characterization | Determination of surface properties and solvent interactions nih.gov |

| GPC/SEC | Poly(this compound) | Molecular weight analysis | Molecular weight and polydispersity index |

Sustainability and Environmental Considerations in 1 Allyl 3 Vinylimidazolium Chloride Research

Recycling and Reusability of 1-Allyl-3-vinylimidazolium chloride in Catalytic and Material Applications

A significant advantage of ionic liquids is their negligible vapor pressure, which facilitates their separation from reaction products and potential for reuse. This characteristic is crucial for the economic and environmental viability of processes utilizing them. While specific recycling data for this compound is not extensively detailed in available literature, studies on the closely related analogue, 1-Allyl-3-methylimidazolium (B1248449) chloride ([Amim][Cl]), provide significant insights into the potential for reusability.

In the context of biomass fractionation, such as the processing of Pinus radiata wood, the recovery and reuse of [Amim][Cl] have been systematically evaluated. Research demonstrates that the ionic liquid can be recovered and reused for multiple cycles. For instance, in one study, [Amim][Cl] was recovered and reused up to five times. The recovery yields were consistently high, achieving over 94% during the first three cycles. researchgate.net

However, the research also highlights challenges associated with repeated use. Despite the high recovery rate, an accumulation of residual woody fractions, such as lignin (B12514952) and polysaccharides, was observed in the recycled ionic liquid. researchgate.net This accumulation, in turn, led to a decrease in the efficiency of subsequent fractionation cycles. This suggests that while high recovery rates are achievable, purification steps for the recycled ionic liquid may be necessary to maintain optimal performance in material applications. The development of efficient and adaptable catalysts that can be easily separated and reused is a key goal in green chemistry, and the properties of ionic liquids make them promising candidates for such systems. nih.gov

Table 1: Recovery and Reuse of 1-Allyl-3-methylimidazolium chloride ([Amim][Cl]) in Wood Fractionation

Data derived from studies on the fractionation of Pinus radiata wood.

| Cycle Number | IL Recovery Yield | Observations |

|---|---|---|

| 1 | >94% | Effective fractionation. |

| 2 | >94% | Minor accumulation of woody fractions. |

| 3 | >94% | Continued accumulation of residues. researchgate.net |

| 4 | Not specified | Reduction in fractionation yields observed. researchgate.net |

Degradation Pathways and Environmental Fate Studies (academic focus on chemical breakdown)

The environmental fate of ionic liquids is a critical aspect of their sustainability profile. An ideal "green" solvent should not persist indefinitely in the environment. Biodegradability studies, while complex, are essential to understanding the potential long-term impact of this compound.

While specific degradation pathways for this compound are not yet fully elucidated, research on other imidazolium-based ionic liquids provides a foundational understanding of their likely chemical breakdown. Studies on compounds like 1-octyl-3-methylimidazolium ([OMIM]+) and 1-butyl-3-methylimidazolium cations reveal that biodegradation is possible and often initiates at the alkyl side chains. nih.govresearchgate.netrsc.org

For the 1-octyl-3-methylimidazolium cation, researchers have identified multiple degradation pathways when processed by activated sludge from wastewater treatment plants. nih.gov The initial oxidation can occur at different positions on the alkyl chains, followed by gradual degradation through repeated oxidation and the release of carbon atoms. nih.gov Identified transformation products often include hydroxylated, carbonylated, and carboxylated derivatives, indicating that oxidative processes are key. researchgate.netrsc.org A primary mechanism for the breakdown of longer alkyl chains is believed to be β-oxidation. researchgate.netrsc.org

For this compound, it is hypothesized that degradation would similarly target the side chains. The allyl (–CH₂–CH=CH₂) and vinyl (–CH=CH₂) groups, with their double bonds, present chemically reactive sites susceptible to oxidative and microbial attack. The ultimate environmental fate will depend on a variety of factors, including the specific microbial communities present, oxygen levels, and temperature. Further research is required to identify the specific intermediates and final breakdown products of this compound to fully assess its environmental persistence.

Adherence to Green Chemistry Principles in Synthesis and Application Development

The development and use of this compound can be evaluated against the 12 Principles of Green Chemistry, which provide a framework for creating more sustainable chemical processes.

Less Hazardous Chemical Synthesis: This principle encourages the use and generation of substances with little to no toxicity. wordpress.comyoutube.com The synthesis of this compound typically involves the quaternization of an imidazole derivative with an allyl halide and a vinyl source. Green chemistry approaches to this synthesis would focus on using less hazardous starting materials and avoiding volatile organic solvents. For example, the starting material allyl chloride is noted for its potential health effects, which must be managed carefully in an industrial setting. epa.gov

Designing Safer Chemicals: The "designer" nature of ionic liquids allows for the tuning of their properties to maximize efficacy while minimizing toxicity. Research into related compounds, such as 1-allyl-3-methylimidazolium chloride, has positioned them as greener alternatives in applications like the dissolution and plasticization of natural polymers like cellulose (B213188) and cotton. researchgate.netresearchgate.net This is often due to their ability to replace volatile and often more hazardous traditional organic solvents. researchgate.net

Safer Solvents and Auxiliaries: One of the primary motivations for using ionic liquids is to replace conventional volatile organic compounds (VOCs). The use of this compound as a solvent in cellulose processing, for instance, is an application of this principle. researchgate.net

Catalysis: Ionic liquids can act as catalysts themselves or as media for catalytic processes. sigmaaldrich.com Their reuse in these applications enhances atom economy and reduces waste from spent catalysts.

The broader application of imidazolium-based ionic liquids in processes like extractive desulfurization of fuels further underscores their potential as green materials, where they can be used for multiple cycles with considerable efficiency. researchgate.netnih.gov The continued development of applications for this compound is guided by these principles to ensure that its benefits are realized in an environmentally responsible manner.

Future Research Directions and Emerging Trends for 1 Allyl 3 Vinylimidazolium Chloride

Design and Synthesis of Novel Imidazolium (B1220033) Derivatives with Tailored Functionality

The dual reactivity of the allyl and vinyl groups in 1-Allyl-3-vinylimidazolium chloride offers a rich platform for creating a diverse array of novel derivatives with highly specific functionalities. Future research is anticipated to move beyond the parent molecule to explore modifications that fine-tune its physicochemical properties for targeted applications.

One promising avenue is the synthesis of derivatives with enhanced thermal stability and ionic conductivity. This can be achieved by strategic modifications to the imidazolium core or by introducing different anions. For instance, the quaternization of 1-vinylimidazole with various functionalized alkyl halides can yield a library of related ionic liquids with tailored properties.

Furthermore, the allyl and vinyl groups can serve as handles for post-synthesis modifications. These reactive sites allow for the grafting of specific chemical moieties, such as fluorescent tags for sensing applications, or long alkyl chains to modulate hydrophobicity. The "click chemistry" approach, particularly the copper-catalyzed azide-alkyne cycloaddition, presents an efficient method for attaching a wide range of functional groups to the imidazolium backbone, opening doors to materials with precisely engineered properties.

Integration into Multifunctional Material Systems and Smart Materials

The presence of two polymerizable groups makes this compound an ideal candidate for the fabrication of advanced multifunctional materials and smart systems. The ability to form crosslinked polymer networks, known as poly(ionic liquid)s (PILs), is a key area of future development.

These PILs can be designed to exhibit stimuli-responsive behavior, a hallmark of smart materials. For example, by incorporating specific chemical triggers, materials that respond to changes in pH, temperature, or light could be developed. Such materials have potential applications in areas like drug delivery, where the release of a therapeutic agent can be controlled by external stimuli.

Moreover, the integration of this compound into composite materials is a burgeoning field. By combining the ionic liquid with other materials such as carbon nanotubes, graphene oxide, or silica nanoparticles, researchers can create composites with synergistic properties. mdpi.com These materials could exhibit enhanced mechanical strength, electrical conductivity, and thermal stability, making them suitable for applications in high-performance polymer composites and energy storage devices. mdpi.com For example, PILs derived from this monomer could serve as solid-state electrolytes in batteries, offering advantages in terms of safety and performance. youtube.com

Advanced Computational Design and Predictive Modeling for Structure-Property Relationships

As the complexity of tailored imidazolium derivatives grows, advanced computational design and predictive modeling will become indispensable tools for accelerating research and development. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the structure-property relationships of these ionic liquids at the molecular level.

Predictive models, including machine learning algorithms, can be trained on existing experimental data to forecast the properties of new, unsynthesized derivatives. mdpi.comnih.gov This approach can significantly reduce the time and resources required for experimental screening by identifying the most promising candidates for a given application. For instance, models can predict properties such as viscosity, density, and ionic conductivity based on the molecular structure of the ionic liquid. mdpi.com

Furthermore, computational simulations can elucidate the mechanisms of interaction between this compound-based materials and other molecules or surfaces. This understanding is crucial for designing materials with optimized performance in applications such as gas separation membranes, where the selective transport of gases is governed by molecular-level interactions.

Scalability of Synthesis and Application Processes for Industrial Relevance

For this compound and its derivatives to transition from laboratory curiosities to industrially relevant materials, the development of scalable and cost-effective synthesis and application processes is paramount. While the synthesis of imidazolium-based ionic liquids is well-established, scaling up production to industrial quantities presents challenges related to reaction conditions, purification, and cost of starting materials. mdpi.com

Future research will likely focus on optimizing synthetic routes to improve yields, reduce reaction times, and utilize more environmentally friendly solvents and reagents. Continuous flow reactors, for example, offer a promising alternative to traditional batch processes for large-scale production. mdpi.com

Similarly, the fabrication of materials incorporating this ionic liquid needs to be scalable. Techniques like electrospinning, which can produce porous membranes from PILs, are being explored for their potential in large-scale manufacturing. nih.gov The development of robust and efficient processing methods will be crucial for the commercial viability of applications ranging from water filtration membranes to advanced coatings.

Interdisciplinary Research Opportunities and Synergistic Applications

The unique properties of this compound create a fertile ground for interdisciplinary research and the development of synergistic applications. The convergence of chemistry, materials science, engineering, and biology will be essential to unlock the full potential of this versatile compound.

In the biomedical field, for instance, the antimicrobial properties of some ionic liquids could be harnessed in the development of new materials for medical devices and wound dressings. nih.gov Collaboration between chemists and biologists will be crucial to design and evaluate the efficacy and biocompatibility of such materials.

In the realm of environmental science, PILs derived from this compound could be used to create membranes for CO2 capture and separation. youtube.com This application requires expertise in both polymer chemistry and chemical engineering to design and fabricate membranes with high selectivity and permeability. The inherent tunability of ionic liquids allows for the design of materials with specific affinities for certain gases, highlighting the potential for synergistic innovation at the intersection of different scientific disciplines.

Q & A

Q. What are the standard synthetic routes for 1-Allyl-3-vinylimidazolium chloride, and how do reaction conditions impact yield and purity?

The synthesis typically involves alkylation of 1-methylimidazole with allyl chloride. Two primary methods are:

- Microwave-assisted synthesis : Using a closed vessel at 100°C for 10 minutes (300 W) yields 75% product after purification. Excess allyl chloride is removed via vacuum, and unreacted imidazole is washed with dichloromethane .

- Reflux method : A 1:1.2 (v/v%) ratio of 1-methylimidazole to allyl chloride under reflux at 55°C for 7 hours, followed by ether washing to remove impurities .

Key considerations : Microwave methods reduce reaction time but require careful control of pressure and temperature to avoid side reactions. Reflux offers scalability but may require longer purification steps.

Q. How is this compound characterized structurally and chemically?

- 1H-NMR : Peaks at δ 10.53 (imidazolium proton), 5.96 (allyl group protons), and 4.06 ppm (methyl group) confirm the structure .

- Purity analysis : Residual allyl chloride and imidazole are detected via NMR or chromatographic methods .

- Molecular weight : 170.64 g/mol (C₈H₁₁ClN₂), with exact mass confirmed by mass spectrometry .

Q. What safety protocols are critical when handling this ionic liquid?

Q. What are its primary applications in materials science?

- Cellulose dissolution : Acts as a solvent for cellulose regeneration, comparable to 1-butyl-3-methylimidazolium chloride .

- Composite membranes : Covalently bonds with graphene oxide (GO) via electron-beam irradiation for self-supporting forward osmosis membranes .

Advanced Research Questions

Q. How can synthesis be optimized to address contradictions in reported yields and purity?

Q. What advanced analytical methods resolve challenges in quantifying trace impurities?

Q. How does this ionic liquid enhance composite materials, and what mechanistic insights exist?

- Rubber composites : Disrupts hydrogen bonding in aramid pulp fibers, improving dispersion in nitrile rubber matrices. The vinyl group participates in crosslinking during vulcanization, enhancing mechanical properties .

- GO membranes : Electron-beam irradiation initiates radical reactions, forming covalent bonds between the ionic liquid’s allyl group and GO layers .

Q. What are the limitations in using this ionic liquid for cellulose dissolution compared to analogs?

Q. How can computational modeling guide its application in novel systems?

- Molecular dynamics (MD) simulations : Predict interactions with biopolymers (e.g., cellulose) or nanomaterials (e.g., GO) .

- DFT calculations : Optimize electronic properties for catalytic or electrochemical applications.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.